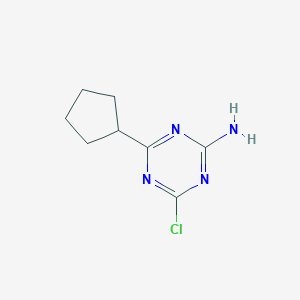

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

描述

属性

IUPAC Name |

4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPINXIEDJHJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclopentylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution of the chlorine atom by the amine group . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group would yield a corresponding amine derivative of the triazine ring.

科学研究应用

Anticancer Activity

One of the prominent applications of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is in the development of anticancer agents. Research indicates that compounds with triazine structures can inhibit lysophosphatidic acid acyltransferase (LPAAT) activity, which is linked to tumor proliferation. In particular, derivatives of triazines have been shown to effectively reduce the growth of various cancer cell lines by targeting LPAAT, which is often overexpressed in tumor tissues such as those found in the uterus and ovaries .

Herbicides and Pesticides

This compound also shows potential as a herbicide. Its triazine structure is similar to that of several established herbicides, which function by inhibiting photosynthesis in plants. Research into its efficacy as a herbicide indicates that it could be effective against a range of weeds while exhibiting low toxicity to crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits LPAAT activity; reduces tumor cell growth |

| Agricultural Chemistry | Herbicide | Inhibits photosynthesis; effective against various weed species |

Case Study 1: Anticancer Efficacy

In a study examining the effects of triazine derivatives on cancer cells, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that this compound has potential as a lead compound for further development into an anticancer drug .

Case Study 2: Herbicidal Activity

A field trial evaluated the effectiveness of this compound as a pre-emergent herbicide. The results showed a 90% reduction in weed biomass compared to untreated controls. The compound's selectivity for certain crops was also assessed, indicating minimal impact on crop yield while effectively controlling weed populations .

作用机制

The mechanism of action of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with cell wall synthesis . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

Comparison with Similar 1,3,5-Triazine Derivatives

Key Observations :

- Substituent Effects on Activity :

- Chlorine (Cl) : Enhances electrophilicity and binding to kinases (e.g., EGFR) or receptors (e.g., H4R) .

- Cyclopentyl vs. Aromatic Groups : Bulky cyclopentyl groups may improve metabolic stability compared to phenyl rings but reduce solubility .

- Morpholinyl/Piperazinyl Groups : Improve water solubility and receptor selectivity (e.g., H4R over H3R) .

- Synthetic Yields : Yields for triazine derivatives vary widely (16–62%), influenced by steric hindrance (e.g., bulky cyclopentyl groups) and reaction conditions .

Pharmacological and Pharmacokinetic Comparisons

- Receptor Selectivity: Compounds with 4-methylpiperazinyl and 4-chlorophenyl groups (e.g., ) show submicromolar H4R affinity (Ki < 1 µM) and low H3R cross-reactivity, suggesting cyclopentyl analogs may similarly target H4R with modified steric interactions . Phenoxyalkyltriazine derivatives () exhibit 5-HT6 receptor antagonism and procognitive effects, with brain concentrations peaking within 30–60 minutes. The cyclopentyl group’s lipophilicity could enhance blood-brain barrier penetration compared to polar morpholinyl groups .

ADMET Profiles :

Structural-Activity Relationship (SAR) Insights

Steric Bulk and Activity :

Electron-Withdrawing vs. Electron-Donating Groups :

生物活性

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a triazine ring with various substituents that influence its biological properties. The molecular formula for this compound is , with a molecular weight of approximately 241.69 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains is under investigation.

- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown promising results in various cancer cell lines.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Modulation : It might induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives similar to this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : A study indicated that derivatives of triazines could effectively inhibit the growth of A549 and MCF-7 cells with IC50 values of 0.20 µM and 1.25 µM respectively. These compounds were shown to suppress critical signaling pathways involved in cell growth and survival, particularly targeting PI3K/mTOR pathways .

- Selectivity Against Cancer Cells : In a library screening involving Jurkat T cells, certain triazine derivatives demonstrated selective antiproliferative activity against leukemic cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Mechanistic Insights : The mechanism by which these compounds exert their effects includes modulation of key proteins involved in apoptosis and cell cycle regulation. For instance, some derivatives were found to increase the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 .

常见问题

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0°C (initiation) → RT | Prevents side reactions |

| Solvent | CH₂Cl₂, THF | Enhances nucleophilicity |

| Stoichiometry | 1:1 (amine:cyanuric chloride) | Minimizes di/tri-substitution |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Metrics | Acceptable Range |

|---|---|---|

| ¹H NMR | δ shifts, integration ratios | ±0.1 ppm, ±5% integration |

| HRMS | m/z deviation | <5 ppm |

| UPLC | Retention time, peak area | >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。